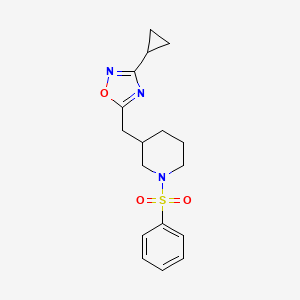
3-Cyclopropyl-5-((1-(phenylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-5-((1-(phenylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole, also known as CP-96345, is a chemical compound that has been studied for its potential use in various scientific research applications.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Biological Activities of Oxadiazole Compounds : Compounds with a 1,3,4-oxadiazole moiety, including derivatives similar to the one , are extensively researched for their biological activities. They are synthesized through a series of steps involving the conversion of organic acids into esters, hydrazides, and finally 1,3,4-oxadiazole derivatives. These compounds exhibit significant butyrylcholinesterase (BChE) enzyme inhibition and are explored for their ligand-BChE binding affinity through molecular docking studies. Important amino acid residues like Gly116, His438, Tyr332, and Ser198 are identified as crucial for the binding of these compounds, suggesting potential therapeutic applications in diseases where BChE is a relevant target (Khalid et al., 2016).
Antibacterial Study of N-substituted Derivatives : N-substituted derivatives of oxadiazole compounds have been synthesized and evaluated for their antibacterial activity. The synthetic pathway involves multiple steps, including the reaction of benzenesulfonyl chloride with specific compounds to yield the final N-substituted derivatives. These derivatives exhibit moderate to significant antibacterial activity, underscoring the potential for developing new antibacterial agents based on the oxadiazole scaffold (Khalid et al., 2016).
Anticancer Applications
- Potential Anticancer Agents : A study on piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids reveals their evaluation as anticancer agents. This research involves synthesizing a series of compounds with potential anticancer activity and evaluating them against various cancer cell lines. Certain compounds have shown promising results, indicating the potential of oxadiazole derivatives as anticancer agents and the necessity for further investigation to establish their therapeutic usefulness (Rehman et al., 2018).
Mechanism of Action and Antibacterial Activity
- Antibacterial Activity on Rice Bacterial Leaf Blight : Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown good antibacterial activities against rice bacterial leaf blight. These compounds, notably one with an effective concentration lower than commercial agents, have demonstrated the ability to enhance plant resistance against bacterial leaf blight through the stimulation of superoxide dismutase (SOD) and peroxidase (POD) activities. The research highlights the potential of oxadiazole derivatives in agricultural applications to protect crops from bacterial diseases (Shi et al., 2015).
Propriétés
IUPAC Name |
5-[[1-(benzenesulfonyl)piperidin-3-yl]methyl]-3-cyclopropyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c21-24(22,15-6-2-1-3-7-15)20-10-4-5-13(12-20)11-16-18-17(19-23-16)14-8-9-14/h1-3,6-7,13-14H,4-5,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKXXDLIQPFWTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-5-((1-(phenylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

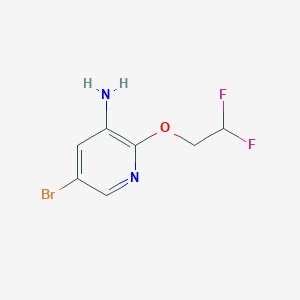
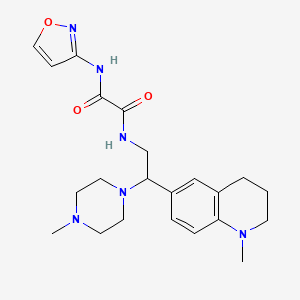
![4-(Chloromethyl)-2-[2-(thiophen-2-ylmethylidene)hydrazin-1-yl]-1,3-thiazole](/img/structure/B2832611.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide](/img/structure/B2832614.png)
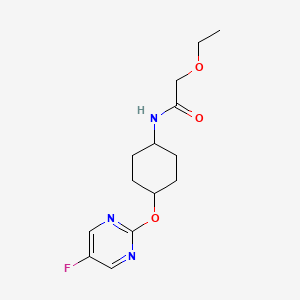
![N-[[4-(2-Methoxyphenoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2832618.png)

![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2832620.png)
![6-[(E)-But-2-enyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2832621.png)

![3-[1-(2-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2832623.png)
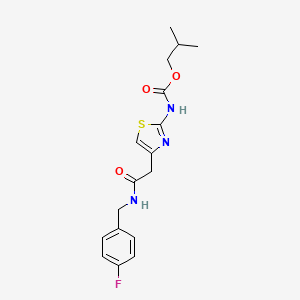

![5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2832626.png)